(1-Chloropenta-1,3-dien-1-yl)benzene
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Overview
Description
(1-Chloropenta-1,3-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorinated pentadiene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropenta-1,3-dien-1-yl)benzene typically involves the chlorination of penta-1,3-diene followed by a coupling reaction with benzene. One common method is the electrophilic aromatic substitution where the chlorinated diene reacts with benzene in the presence of a Lewis acid catalyst . Another approach involves the use of lithiated allylic phosphonates which undergo olefination reactions with aldehydes to yield terminal 1,3-dienes .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by catalytic coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Chloropenta-1,3-dien-1-yl)benzene undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chlorinated diene to a saturated hydrocarbon.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include epoxides, saturated hydrocarbons, and various substituted benzene derivatives.
Scientific Research Applications
(1-Chloropenta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Medicine: Research into its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloropenta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets through electrophilic and nucleophilic pathways. The compound can undergo electrophilic aromatic substitution, forming intermediates that react further to yield substituted products . Additionally, its conjugated diene structure allows for cycloaddition reactions, forming cyclic compounds through [4+2] cycloaddition mechanisms .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler structure with a single chlorine substituent on the benzene ring.
Penta-1,3-diene: A non-chlorinated diene with similar reactivity.
Benzyl chloride: Contains a benzene ring with a chloromethyl group.
Uniqueness
(1-Chloropenta-1,3-dien-1-yl)benzene is unique due to its combination of a conjugated diene system with a chlorinated benzene ring, offering distinct reactivity and potential for diverse applications compared to its simpler counterparts .
Properties
CAS No. |
90137-68-1 |
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Molecular Formula |
C11H11Cl |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
1-chloropenta-1,3-dienylbenzene |
InChI |
InChI=1S/C11H11Cl/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2-9H,1H3 |
InChI Key |
KTHZZLYFAZQOFF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=C(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
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